![molecular formula C14H18F2N2O B2444377 (R)-3-((1-(1H-Indol-3-yl)propan-2-yl)amino)-2,2-difluoropropan-1-ol CAS No. 1953133-35-1](/img/structure/B2444377.png)
(R)-3-((1-(1H-Indol-3-yl)propan-2-yl)amino)-2,2-difluoropropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Optimization
The compound (R)-3-((1-(1H-Indol-3-yl)propan-2-yl)amino)-2,2-difluoropropan-1-ol has been involved in various synthetic pathways, revealing its importance in chemical synthesis. Peng et al. (2013) discussed the facile synthesis of related (R)-1-(1H-indol-3-yl)propan-2-amines, highlighting the compound's role in creating optically pure sulfonamides, demonstrating its significance in obtaining high-yield and enantiopure products (Peng et al., 2013).
Antifungal Activity and Selectivity
Lebouvier et al. (2020) synthesized analogs of fluconazole by incorporating an indole scaffold, replacing one of the triazole moieties. This synthesis led to the creation of compounds with significant antifungal activity against Candida species. Notably, the (−)-(S)-enantiomer of one compound demonstrated exceptional antifungal potency, underscoring the potential medical relevance of these compounds (Lebouvier et al., 2020). Additionally, Guillon et al. (2009) identified potent antifungal agents against Candida albicans and Aspergillus fumigatus strains, emphasizing the compound's potential in the development of new antifungal agents (Guillon et al., 2009).
Adrenolytic Activity
Groszek et al. (2009) synthesized enantiomers of (R)-3-((1-(1H-Indol-3-yl)propan-2-yl)amino)-2,2-difluoropropan-1-ol and tested them for various activities, including antiarrhythmic, hypotensive, and adrenolytic activities. The study indicated that the antiarrhythmic and hypotensive effects of these compounds are related to their adrenolytic properties, suggesting potential applications in cardiovascular therapeutics (Groszek et al., 2009).
Crystal Structure Analysis
The crystal structure of closely related compounds has been determined, providing insights into the molecular geometry and interactions within the crystal lattice. This information is crucial for understanding the material properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Li et al., 2009).
Manufacturing Process Development
Sawai et al. (2010) developed a large-scale manufacturing process for a peptide-like amorphous compound involving (R)-3-((1-(1H-Indol-3-yl)propan-2-yl)amino)-2,2-difluoropropan-1-ol as a drug for treating diabetes. This process highlights the compound's relevance in industrial pharmaceutical production, showcasing its potential in the creation of medications (Sawai et al., 2010).
Propriétés
IUPAC Name |
2,2-difluoro-3-[[(2R)-1-(1H-indol-3-yl)propan-2-yl]amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O/c1-10(18-8-14(15,16)9-19)6-11-7-17-13-5-3-2-4-12(11)13/h2-5,7,10,17-19H,6,8-9H2,1H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMQSSSVVADVQJ-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NCC(CO)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CNC2=CC=CC=C21)NCC(CO)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((1-(1H-Indol-3-yl)propan-2-yl)amino)-2,2-difluoropropan-1-ol |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.